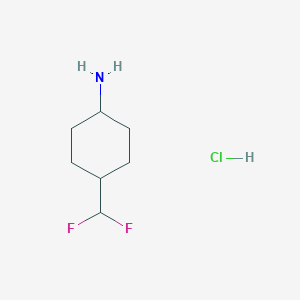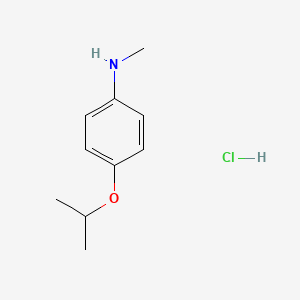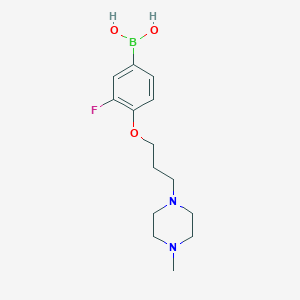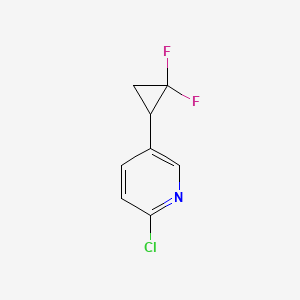![molecular formula C20H22F2N2O2 B1458618 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine CAS No. 1704068-67-6](/img/structure/B1458618.png)
4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine
説明
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “difluoro” indicates the presence of two fluorine atoms, and “dimorpholine” suggests the presence of two morpholine rings. Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
Based on the name, this compound likely has a biphenyl core structure, with the two phenyl rings connected by a single bond. The “4,4’” positions on the biphenyl structure are substituted with fluorine atoms, and the “3,3’” positions are likely where the morpholine rings are attached .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence and position of the fluorine atoms and morpholine rings. Fluorine atoms are highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of fluorine atoms could affect the compound’s polarity, and the morpholine rings could influence its solubility .科学的研究の応用
Molecular Design and QSAR Study
A study focused on the microwave-assisted synthesis of dimorpholino-methanes, including the design and QSAR (Quantitative Structure-Activity Relationship) analysis of these compounds for their biocidal activities and acute toxicity. Such compounds show potential in industrial applications, particularly in the petroleum industry, as new ecological chemical products due to their varying degrees of toxicity and biocidal activities, depending on their chemical structure (Hernández-Altamirano et al., 2010).
Synthesis and Characterization
Another research effort involved the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, demonstrating the application of morpholine derivatives in chemical synthesis, particularly in forming triazinyl aniline compounds through substitution and Suzuki reaction processes. The study highlights the structural confirmation and potential applications of such synthesized compounds (Jiao Chun-l, 2014).
Polymer Science
Research into the development of nonfullerene polymer solar cells utilized a main-chain twisted low-bandgap acceptor, illustrating the role of fluorinated compounds in enhancing the efficiency of organic solar cells. This work underscores the importance of molecular design in the development of high-performance solar energy materials (Weiping Wang et al., 2018).
Electrochemical Applications
Studies on the electrochemical fluorination of tertiary amines and the formation of surface-active by-products highlight the chemical transformations and potential applications of morpholine derivatives in creating partially fluorinated compounds with specific surface activities. These findings are relevant to industrial processes and the development of new chemical products (A. Dimitrov et al., 1994).
作用機序
Target of Action
The primary targets of 4,4’-(5,5’-Difluoro-[1,1’-biphenyl]-3,3’-diyl)dimorpholine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-(5,5’-Difluoro-[1,1’-biphenyl]-3,3’-diyl)dimorpholine . These factors could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
特性
IUPAC Name |
4-[3-fluoro-5-(3-fluoro-5-morpholin-4-ylphenyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-9-15(11-19(13-17)23-1-5-25-6-2-23)16-10-18(22)14-20(12-16)24-3-7-26-8-4-24/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGQTYJLWZHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C3=CC(=CC(=C3)F)N4CCOCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182375 | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704068-67-6 | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)


![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)





![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)